molecular formula C16H5Cl2N5O4 B3939346 2-CYANO-4-[(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE

2-CYANO-4-[(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE

Cat. No.: B3939346
M. Wt: 402.1 g/mol
InChI Key: SPTJKRDQYGJYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-CYANO-4-[(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes cyano, dichloro, and nitro functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-4-[(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE typically involves multiple steps, including the introduction of cyano, dichloro, and nitro groups onto a phenyl ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-4-[(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and applications.

    Reduction: Reduction reactions can convert the nitro group to an amino group, changing the compound’s properties.

    Substitution: The dichloro groups can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce amino derivatives.

Scientific Research Applications

2-CYANO-4-[(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-CYANO-4-[(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its use as an oxidizing agent in organic synthesis.

    3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl: A compound with similar structural features and applications in medicinal chemistry.

Uniqueness

2-CYANO-4-[(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE is unique due to its combination of cyano, dichloro, and nitro groups, which confer distinct reactivity and versatility. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H5Cl2N5O4/c17-11-3-9-10(4-12(11)18)16(25)22(15(9)24)21-13-1-7(5-19)8(6-20)2-14(13)23(26)27/h1-4,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTJKRDQYGJYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1NN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)[N+](=O)[O-])C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H5Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-CYANO-4-[(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE
Reactant of Route 2
Reactant of Route 2
2-CYANO-4-[(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE
Reactant of Route 3
2-CYANO-4-[(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE
Reactant of Route 4
Reactant of Route 4
2-CYANO-4-[(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE
Reactant of Route 5
Reactant of Route 5
2-CYANO-4-[(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE
Reactant of Route 6
2-CYANO-4-[(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.